

# Copanlisib Dihydrochloride: A Technical Guide for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Copanlisib Dihydrochloride |           |
| Cat. No.:            | B15620147                  | Get Quote |

#### Introduction

Copanlisib Dihydrochloride (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3][4] The PI3K signaling pathway is a critical regulator of essential cellular functions, including proliferation, survival, and metabolism, and its aberrant activation is a frequent oncogenic driver in various cancers, particularly B-cell malignancies.[2][5][6] Copanlisib's unique isoform profile and intravenous administration differentiate it from other PI3K inhibitors.[7][8] It has received approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies.[7][9][10] This document provides a comprehensive technical overview of Copanlisib, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols for researchers and drug development professionals.

### **Mechanism of Action**

Copanlisib exerts its anti-tumor effects by inhibiting the catalytic activity of class I PI3K isoforms. [9] It demonstrates potent, nanomolar inhibitory activity, particularly against the p110 $\alpha$  and p110 $\delta$  isoforms, which are crucial for the proliferation and survival of malignant B-cells. [4] [6][9] Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This disruption prevents the activation of downstream signaling cascades, most notably the AKT/mTOR pathway. [6] The ultimate cellular consequences of this pathway inhibition include the induction



## Foundational & Exploratory

Check Availability & Pricing

of apoptosis (programmed cell death) and the suppression of cell proliferation and survival.[1] [3][4][5] Furthermore, Copanlisib has been shown to inhibit B-cell receptor (BCR) signaling and CXCR12-mediated chemotaxis of malignant B cells.[5]





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway inhibition by Copanlisib.



## Quantitative Data Summary In Vitro Inhibitory Activity

Copanlisib demonstrates potent inhibition of PI3K isoforms and anti-proliferative activity across a range of hematological cancer cell lines.

| Target | IC50 (nM)     | Cell Line | Cancer Type                        | IC50 (nM)       |
|--------|---------------|-----------|------------------------------------|-----------------|
| ΡΙ3Κ-α | 0.5[5][9][11] | MCL Lines | Mantle Cell<br>Lymphoma            | 22 (median)[12] |
| РІЗК-β | 3.7[5][9][11] | MZL Lines | Marginal Zone<br>Lymphoma          | 36 (median)[12] |
| РІЗК-у | 6.4[5][9][11] | CLL Lines | Chronic<br>Lymphocytic<br>Leukemia | 23 (median)[12] |
| РІЗК-δ | 0.7[5][9][11] | GIST-T1   | Gastrointestinal<br>Stromal        | 54.5[1]         |

## **Pharmacokinetic Properties**

The pharmacokinetic profile of Copanlisib is characterized by a large volume of distribution and a long terminal half-life, supporting an intermittent intravenous dosing schedule.[13][14]



| Parameter                       | Value                            |
|---------------------------------|----------------------------------|
| Maximum Concentration (Cmax)    | 463 ng/mL[5][15]                 |
| Area Under the Curve (AUC0-25h) | 1570 ng·hr/mL[5][15]             |
| Volume of Distribution (Vd)     | 871 L[14][15][16]                |
| Plasma Protein Binding          | 84.2% (mainly albumin)[5][15]    |
| Metabolism                      | Primarily CYP3A (>90%)[5][15]    |
| Terminal Half-Life (t1/2)       | 39.1 hours[14][15][16]           |
| Systemic Clearance              | 18.9 L/hr[14][16]                |
| Excretion                       | ~64% in feces, ~22% in urine[13] |

## **Clinical Efficacy in Hematological Malignancies**

Clinical trials have demonstrated significant efficacy of Copanlisib, both as a monotherapy and in combination, across various types of relapsed or refractory (R/R) lymphomas.



| Trial /<br>Cohort                 | Phase | Patient<br>Populatio<br>n           | Treatmen<br>t                      | ORR (%) | CR (%) | Median<br>PFS<br>(months) |
|-----------------------------------|-------|-------------------------------------|------------------------------------|---------|--------|---------------------------|
| CHRONOS<br>-1[2]                  | II    | R/R<br>Indolent<br>Lymphoma         | Copanlisib<br>Monothera<br>py      | 59      | 12     | 11.2                      |
| CHRONOS<br>-1 (FL<br>subset)[2]   | II    | R/R<br>Follicular<br>Lymphoma       | Copanlisib<br>Monothera<br>py      | 59      | 14     | 11.2                      |
| CHRONOS<br>-1 (MZL<br>subset)[17] | II    | R/R<br>Marginal<br>Zone<br>Lymphoma | Copanlisib<br>Monothera<br>py      | 70      | 13     | 14.1                      |
| COSMOS[                           | 1/11  | R/R PTCL                            | Copanlisib<br>+<br>Gemcitabin<br>e | 72      | 32     | 6.9                       |
| Meta-<br>Analysis[19              | N/A   | R/R<br>Indolent B-<br>NHL           | Copanlisib<br>Monothera<br>py      | 58      | 7      | N/A                       |
| Meta-<br>Analysis[19<br>]         | N/A   | R/R<br>Indolent B-<br>NHL           | Copanlisib<br>+<br>Rituximab       | 92      | 34     | N/A                       |

ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival; FL: Follicular Lymphoma; MZL: Marginal Zone Lymphoma; PTCL: Peripheral T-Cell Lymphoma; B-NHL: B-cell Non-Hodgkin Lymphoma.

## **Safety and Tolerability**

The most common treatment-emergent adverse events (TEAEs) associated with Copanlisib are generally manageable. Transient hyperglycemia and hypertension are recognized on-target effects.[2][20][21]



| Adverse Event  | Any Grade (%) | Grade ≥3 (%) |
|----------------|---------------|--------------|
| Hyperglycemia  | 50 - 67       | 41 - 45      |
| Hypertension   | 30 - 49       | 24 - 35      |
| Neutropenia    | 24            | 15 - 24      |
| Diarrhea       | 35            | N/A          |
| Fatigue        | 30            | N/A          |
| Lung Infection | N/A           | 15 - 16      |

Data compiled from multiple studies.[2][9][19]

## **Experimental Protocols**

Detailed methodologies are crucial for the preclinical evaluation of targeted agents like Copanlisib.

## **Protocol 1: Cell Viability Assay (Luminescent)**

This protocol determines the concentration of Copanlisib that inhibits cell growth by 50% (IC50).

#### Materials:

- · Hematological malignancy cell lines
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Copanlisib stock solution (in DMSO)
- 96-well flat-bottomed plates (white, for luminescence)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer



#### Methodology:

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 μL of complete growth medium.
  Incubate overnight at 37°C, 5% CO2.
- Compound Addition: Prepare serial dilutions of Copanlisib in growth medium. Add 10 μL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and no-cell blanks.
- Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.[22][23]
- Assay Procedure:
  - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® reagent to each well.
  - Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Analysis: Subtract blank values, normalize data to the vehicle control (as 100% viability), and plot a dose-response curve using non-linear regression to calculate the IC50 value.

## Protocol 2: Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol quantifies the induction of apoptosis versus necrosis following Copanlisib treatment.

#### Materials:

- Cells treated with Copanlisib and controls.
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[24]



- Phosphate-Buffered Saline (PBS), cold.
- Flow cytometer.

#### Methodology:

- Cell Treatment: Treat cells with the desired concentrations of Copanlisib for a specified time (e.g., 24, 48 hours). Include vehicle and untreated controls.
- Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.[24]
- Staining:
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 μL of the cell suspension to a new tube.
  - Add 5 μL of Annexin V-FITC and 5 μL of PI solution.[24]
  - Gently vortex and incubate for 15 minutes at room temperature in the dark. [24]
  - Add 400 μL of 1X Binding Buffer to each tube.[24]
- Data Acquisition: Analyze the samples on a flow cytometer within one hour.
- Analysis: Gate the cell populations to distinguish between:
  - Viable cells (Annexin V- / PI-)
  - Early apoptotic cells (Annexin V+ / PI-)
  - Late apoptotic/necrotic cells (Annexin V+ / PI+)
  - Necrotic cells (Annexin V- / PI+)





Click to download full resolution via product page

**Caption:** General workflow for preclinical evaluation of Copanlisib.



## **Protocol 3: In Vivo Xenograft Study**

This protocol outlines a typical design to assess the anti-tumor efficacy of Copanlisib in an animal model.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG).
- Hematological malignancy cell line for implantation.
- Copanlisib for injection (formulated in a suitable vehicle, e.g., 5% D-Mannitol).[1]
- Vehicle control solution.
- Calipers for tumor measurement.

#### Methodology:

- Tumor Implantation: Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Copanlisib).
- Treatment: Administer Copanlisib intravenously according to a specified dose and schedule (e.g., 5-10 mg/kg, three times a week).[25] Administer an equal volume of vehicle to the control group.
- Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week.[1] Tumor volume is often calculated using the formula: (Length x Width²)/2.
- Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1,200 mm³).[1]
- Analysis: At the end of the study, euthanize the animals. Collect tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g.,



cleaved caspase-3) markers, and collect blood for pharmacokinetic analysis.[1]

### **Conclusion and Future Directions**

Copanlisib is a pivotal PI3K inhibitor in the therapeutic landscape of hematological malignancies, particularly relapsed follicular lymphoma. Its distinct intravenous administration and potent dual inhibition of PI3K- $\alpha$  and PI3K- $\delta$  isoforms contribute to its robust clinical activity and manageable safety profile.[2][4] Current research focuses on elucidating mechanisms of resistance, which may involve the activation of alternate signaling pathways like JAK/STAT.[7] The future of Copanlisib therapy lies in strategic combination approaches. Ongoing and future clinical trials are exploring its synergy with standard chemoimmunotherapy, other targeted agents (e.g., BTK inhibitors), and immune checkpoint inhibitors to enhance efficacy, overcome resistance, and expand its utility across a broader range of hematological cancers.[9][25][26]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Copanlisib Wikipedia [en.wikipedia.org]
- 4. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 10. Update on the role of copanlisib in hematologic malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Pharmacokinetics of intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor [14C]copanlisib (BAY 80-6946) in a mass balance study in healthy male volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copanlisib: Novel PI3K Inhibitor for the Treatment of Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Combination treatment of copanlisib and gemcitabine in relapsed/refractory PTCL (COSMOS): an open-label phase I/II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. tandfonline.com [tandfonline.com]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. ashpublications.org [ashpublications.org]
- 26. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Copanlisib Dihydrochloride: A Technical Guide for Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620147#copanlisib-dihydrochloride-in-hematological-malignancies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com